Purvalanol B

Beschreibung

Eigenschaften

IUPAC Name |

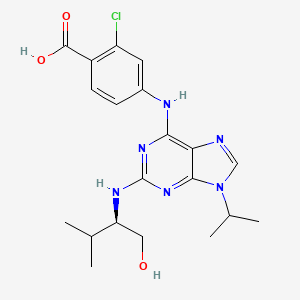

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXRFMOHZVXSG-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317921 |

Source

|

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-54-7 |

Source

|

| Record name | Purvalanol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Purvalanol B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purvalanol B is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary molecular targets, cellular effects, and the experimental methodologies used to elucidate its function. Through a comprehensive review of preclinical data, this document aims to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its primary biological effects by inhibiting the activity of key cyclin-dependent kinases, which are central regulators of cell cycle progression. As a 2,6,9-trisubstituted purine, it functions by competing with ATP for binding to the active site of CDKs.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby halting the cell cycle at specific checkpoints.

The high affinity of this compound for the ATP-binding pocket of sensitive CDKs is a result of specific hydrogen bonding and van der Waals interactions, which stabilize the inhibitor-kinase complex and prevent the kinase from adopting its active conformation.[3][4]

Kinase Selectivity and Potency

This compound exhibits high potency against a specific subset of CDKs, most notably CDK1, CDK2, and CDK5. It is significantly less active against other kinases, highlighting its selectivity.[5] This selectivity is crucial for its potential as a targeted therapeutic agent.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified against various CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar efficacy against key cell cycle regulators.

| Target Kinase/Cyclin Complex | IC50 (nM) | Reference(s) |

| cdc2 (CDK1)/cyclin B | 6 | [5][][7] |

| CDK2/cyclin A | 6 | [5][][7] |

| CDK2/cyclin E | 9 | [5][][7] |

| CDK5/p35 | 6 | [5][][7] |

| CDK4/cyclin D1 | >10,000 | [] |

Cellular Consequences of CDK Inhibition

The inhibition of CDKs by this compound triggers a cascade of cellular events, ultimately leading to the suppression of cancer cell proliferation. These effects are primarily mediated through cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound effectively blocks the G1/S and G2/M transitions of the cell cycle.[8][9] Treatment of cancer cell lines with this compound leads to an accumulation of cells in the G1 and G2/M phases, preventing them from proceeding through mitosis.[8][9] For example, in Chinese hamster lung fibroblast CCL39 cells, this compound induced a G2/M block with a GI50 of 2.5 µM.[8]

Induction of Apoptosis

Prolonged cell cycle arrest initiated by this compound can lead to programmed cell death, or apoptosis. This has been observed in various cancer cell lines, including those from colon, breast, and prostate cancers.[10] The apoptotic response is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).[10]

In HCT 116 colon cancer cells, 15 µM this compound induced a 3.5-fold increase in apoptosis after 24 hours.[10] This was accompanied by disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]

Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can also contribute to the apoptotic cascade.[11]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound revolves around the direct inhibition of CDKs. This action instigates a series of downstream effects on various signaling pathways that regulate cell survival and proliferation.

Figure 1: Simplified signaling pathway of this compound's action.

Detailed Experimental Methodologies

The following sections outline the typical experimental protocols used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against specific CDKs.

-

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a CDK-cyclin complex.

-

General Protocol:

-

Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1) and γ-³²P-ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of this compound on cancer cell viability and growth.

-

Principle: Colorimetric or fluorometric assays are used to measure the metabolic activity of viable cells.

-

MTT Assay Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[10]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[11]

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).[11]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

-

Trypan Blue Exclusion Assay:

-

Cells are treated with this compound as described above.

-

At the end of the treatment period, cells are harvested and stained with trypan blue.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Principle: This technique measures the DNA content of individual cells after staining with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Protocol:

-

Cells are treated with this compound for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.[1]

-

The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).[1]

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

-

Apoptosis Assays

-

Annexin V/PI Staining:

-

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

Cells are treated with this compound.

-

Harvested cells are washed and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cells.

-

After a short incubation in the dark, the stained cells are analyzed by flow cytometry.

-

-

-

Caspase Activity Assay:

-

Objective: To measure the activity of key apoptotic caspases.

-

Principle: This assay uses a specific peptide substrate for a caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore or chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

-

Protocol:

-

Cell lysates from this compound-treated and control cells are prepared.

-

The lysate is incubated with the caspase substrate.

-

The fluorescence or absorbance is measured over time using a plate reader.[12]

-

-

-

Western Blotting for Apoptosis Markers:

-

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

-

Protocol:

-

Protein extracts from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[1]

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family members).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Figure 2: General experimental workflow for cellular characterization.

Conclusion

This compound is a well-characterized CDK inhibitor with a clear mechanism of action centered on the competitive inhibition of ATP binding to key cell cycle-regulating kinases. Its high potency and selectivity have made it a valuable tool for studying cell cycle control and a lead compound for the development of anticancer therapeutics. The downstream effects of this compound, including cell cycle arrest and induction of apoptosis, are well-documented across a range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other CDK inhibitors in preclinical research and drug development.

References

- 1. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. tandfonline.com [tandfonline.com]

Purvalanol B: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Cyclin-Dependent Kinase (CDK) inhibitor selectivity of Purvalanol B. The document details its quantitative inhibitory activity, the experimental methodologies for its characterization, and its role within key cellular signaling pathways.

Quantitative Inhibitor Selectivity Profile

This compound is a potent, ATP-competitive inhibitor of several key cyclin-dependent kinases. Its selectivity has been characterized against a panel of kinases, revealing a strong preference for specific CDK complexes crucial for cell cycle regulation. The following tables summarize the quantitative inhibitory activity of this compound against various kinases.

Table 1: Inhibitory Activity of this compound against Primary CDK Targets

| Kinase Target | Complex | IC50 (nM) | Reference |

| CDK1 (cdc2) | Cyclin B | 6 | [1][2][3] |

| CDK2 | Cyclin A | 6 | [1][3] |

| CDK2 | Cyclin E | 9 | [1][3] |

| CDK5 | p35 | 6 | [1][3] |

Table 2: Selectivity Profile of this compound against a Broader Kinase Panel

| Kinase | IC50 (nM) | Selectivity Fold (approx.) vs. CDK1/Cyclin B | Reference |

| CDK1/Cyclin B | 6 | 1 | [1][2][3] |

| CDK2/Cyclin A | 6 | 1 | [1][3] |

| CDK2/Cyclin E | 9 | 1.5 | [1][3] |

| CDK5/p35 | 6 | 1 | [1][3] |

| p42/p44 MAPK (ERK1/2) | >10,000 | >1667 | [4] |

| Other Protein Kinases | >10,000 | >1667 | [2][4] |

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound is typically performed using an in vitro biochemical kinase assay. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a result of kinase activity.

Objective

To determine the concentration of this compound required to inhibit 50% of the kinase activity of a specific CDK/cyclin complex.

Materials

-

Purified recombinant CDK/cyclin enzyme (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK5/p35)

-

Kinase-specific substrate (e.g., a peptide substrate derived from a known in vivo target)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP (at a concentration near the Km for the specific CDK)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, low-volume assay plates

-

Luminometer

Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the inhibitor in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

To the wells of a 384-well plate, add 1 µl of the diluted this compound or a DMSO control.

-

Add 2 µl of a solution containing the CDK/cyclin enzyme in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is within the linear range of the assay.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix prepared in Kinase Assay Buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

This compound exerts its biological effects primarily through the inhibition of CDKs, which are master regulators of the cell cycle. It has also been shown to impact other signaling cascades, such as the MAPK pathway.

CDK-Regulated Cell Cycle Progression

CDKs and their cyclin partners form complexes that phosphorylate key substrates to drive the cell through the different phases of the cell cycle.[4][5][6] this compound, by inhibiting CDK1 and CDK2, can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical experimental workflow for determining the IC50 of an inhibitor like this compound using a biochemical kinase assay.

Impact on MAPK Signaling Pathway

While this compound is highly selective for CDKs, some studies have indicated that it can also affect the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the p42/p44 MAPK (ERK1/2) pathway.[7] This interaction may contribute to its overall cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 6. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

Purvalanol B: A Technical Guide to its Application in Kinase Inhibition and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purvalanol B is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). Its high affinity for key cell cycle regulators, including CDK1, CDK2, and CDK5, has positioned it as a valuable tool in cancer research and cell biology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of cyclin-dependent kinases. This blockade prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis. Its selectivity for CDKs over other protein kinases makes it a specific probe for studying CDK-dependent processes.

Quantitative Inhibitory Profile

The inhibitory activity of this compound against various CDK complexes has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.

| Target Kinase Complex | IC50 (nM) |

| cdc2 (CDK1)-cyclin B | 6[1][2] |

| CDK2-cyclin A | 6[1][2] |

| CDK2-cyclin E | 9[1][2] |

| CDK5-p35 | 6[1][2] |

| Other Protein Kinases | >1000[1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of CDKs has profound effects on cell cycle progression and survival pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of CDK1/Cyclin B and CDK2/Cyclin A by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human CDK1/Cyclin B or CDK2/Cyclin A enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Substrate peptide (e.g., a peptide derived from Histone H1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO control).

-

Add 20 µL of a master mix containing the CDK/Cyclin enzyme and substrate peptide.

-

Initiate Reaction: Start the reaction by adding 25 µL of ATP solution.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and PI co-staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvest: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.

Autophagy Detection by LC3-II Western Blot

This protocol outlines the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as previously described. A positive control for autophagy induction (e.g., starvation or rapamycin) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Conclusion

This compound is a well-characterized and potent inhibitor of cyclin-dependent kinases, making it an indispensable tool for researchers investigating cell cycle regulation, cancer biology, and CDK-dependent signaling pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for the effective application of this compound in a research setting. The ability to induce cell cycle arrest and apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics.

References

Purvalanol B: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Its discovery as a member of the 2,6,9-trisubstituted purine class of compounds has positioned it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of this compound, covering its discovery, a representative chemical synthesis, its mechanism of action, and detailed protocols for its biological evaluation.

Discovery and Chemical Properties

This compound was identified through the screening of chemical libraries for inhibitors of CDKs. It is also known by the synonym NG 95. The chemical name for this compound is (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol.

Chemical Structure:

-

Molecular Formula: C₂₀H₂₅ClN₆O₃

-

Molecular Weight: 432.91 g/mol

-

CAS Number: 212844-54-7

Chemical Synthesis

Representative Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2,6-dichloropurine.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Purvalanol B: A Technical Guide for Drug Development Professionals

Abstract

Purvalanol B, a member of the 2,6,9-trisubstituted purine class of compounds, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its ATP-competitive mechanism of action and nanomolar efficacy against CDKs such as CDK1, CDK2, and CDK5 have established it as a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We present a detailed summary of quantitative inhibitory data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular determinants of this compound's activity and to guide future drug design efforts.

Introduction

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound emerged from the screening of combinatorial libraries of 2,6,9-trisubstituted purines as a highly potent CDK inhibitor. It acts by competing with ATP for binding to the kinase domain of CDKs, thereby preventing the phosphorylation of their substrates and inducing cell cycle arrest and apoptosis. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide synthesizes the current knowledge on the SAR of this compound, focusing on the impact of modifications to its core purine scaffold and substituents on its biological activity.

Core Structure and Mechanism of Action

This compound is characterized by a 2,6,9-trisubstituted purine core. The key structural features contributing to its inhibitory activity are:

-

An (R)-2-amino-3-methyl-1-butanol group at the C2 position .

-

A (3-chloro-4-carboxyphenyl)amino group at the C6 position .

-

An isopropyl group at the N9 position .

The mechanism of action of this compound involves its binding to the ATP-binding pocket of CDKs. The purine ring mimics the adenine moiety of ATP, while the substituents at the C2, C6, and N9 positions engage in specific interactions with amino acid residues in the active site, conferring both potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound by examining the impact of modifications at each of the key positions on its CDK inhibitory activity.

Modifications at the C2 Position

The (R)-2-amino-3-methyl-1-butanol substituent at the C2 position plays a critical role in the potency of this compound. The hydroxyl group of this substituent forms a key hydrogen bond with the backbone carbonyl of Leu83 in the hinge region of CDK2, an interaction crucial for high-affinity binding.

Modifications at the C6 Position

The anilino substituent at the C6 position occupies a hydrophobic pocket in the CDK2 active site. The nature and substitution pattern of the aromatic ring significantly influence the inhibitory activity.

-

Aromatic Ring: Aniline at this position is generally favored.

-

Substitution on the Anilino Ring: The presence and position of substituents on the anilino ring are critical for potency. For instance, the 3-chloro-4-carboxy substitution in this compound enhances its activity. The carboxylic acid group can be modified to introduce other functionalities, as demonstrated by the dansylated analog VMY-1-103, which showed improved efficacy in some cancer cell lines.

Modifications at the N9 Position

The N9 position of the purine ring is typically occupied by a small alkyl group, with the isopropyl group of this compound being optimal for fitting into a hydrophobic pocket.

-

Alkyl Substituents: SAR studies on other 2,6,9-trisubstituted purines have shown that small to medium-sized alkyl groups at the N9 position are generally well-tolerated. For example, in a series of CDK12 inhibitors, an ethyl group at the N9 position conferred better activity than an isopropyl group.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against various cyclin-dependent kinases.

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Compound | Target CDK | IC50 (nM) | Reference(s) |

| This compound | cdc2-cyclin B (CDK1) | 6 | |

| CDK2-cyclin A | 6 | ||

| CDK2-cyclin E | 9 | ||

| CDK5-p35 | 6 |

Table 2: Comparative Inhibitory Activity of Purvalanol Analogs

| Compound | Target CDK | IC50 (nM) | Reference(s) |

| Purvalanol A | cdc2-cyclin B (CDK1) | 4 | |

| CDK2-cyclin A | 70 | ||

| CDK2-cyclin E | 35 | ||

| CDK4-cyclin D1 | 850 | ||

| Aminopurvalanol A | CDK1-Cyclin B | 33 | |

| CDK2-Cyclin A | 33 | ||

| CDK2-Cyclin E | 28 | ||

| CDK5-p35 | 20 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.

In Vitro CDK Inhibition Assay (Biochemical Assay)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific CDK.

Materials:

-

Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions, recombinant CDK/cyclin enzyme, and kinase reaction buffer.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes at 30°C).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the CDK signaling pathway targeted by this compound and a typical experimental workflow for SAR studies.

Caption: CDK signaling pathway and inhibition by this compound.

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound provides a clear roadmap for the design of novel and improved CDK inhibitors. The key takeaways for medicinal chemists and drug developers are:

-

The (R)-2-amino-3-methyl-1-butanol group at the C2 position is critical for potent inhibition due to its hydrogen bonding interactions in the hinge region of the kinase.

-

The anilino substituent at the C6 position offers a vector for modifying the compound's properties, with substitutions on the aromatic ring significantly impacting potency and selectivity.

-

The N9-isopropyl group provides a favorable interaction within a hydrophobic pocket, and while other small alkyl groups may be tolerated, significant deviation from this size can be detrimental.

By leveraging this detailed understanding of this compound's SAR, researchers can rationally design and synthesize new analogs with enhanced therapeutic potential. The experimental protocols and workflows provided in this guide serve as a practical resource for the evaluation of these novel compounds, ultimately accelerating the development of next-generation CDK inhibitors for the treatment of cancer and other proliferative diseases.

Purvalanol B: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation research and oncology.[1][2][3][4] This technical guide provides an in-depth overview of its chemical properties and solubility, essential data for its application in experimental settings.

Core Chemical Properties

This compound, also known as NG-95, is a purine derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of CDKs.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅ClN₆O₃ | [1] |

| Molecular Weight | 432.90 g/mol | [2][5] |

| CAS Number | 212844-54-7 | [1][2] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% | [4] |

| Hydrogen Bond Acceptors | 8 | [7] |

| Hydrogen Bond Donors | 4 | [7] |

| Rotatable Bonds | 8 | [7] |

Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.

In Vitro Solubility

| Solvent | Concentration | Notes | Source |

| DMSO | 87 mg/mL (200.97 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic and gentle warming can aid dissolution. | [2][5][6] |

| 1 eq. NaOH | 43.29 mg/mL (100 mM) | Gentle warming is required. | [4] |

| Water | Insoluble | [2][5] | |

| Ethanol | Insoluble | [2][5] |

In Vivo Formulations

For animal studies, this compound can be prepared in various formulations to achieve a homogeneous suspension or a clear solution.

| Formulation | Concentration | Preparation | Source |

| CMC-Na Suspension (Oral) | ≥5 mg/mL | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly. | [5] |

| DMSO/PEG300/Tween80/ddH₂O (Injection) | 4.35 mg/mL (10.05 mM) | To 50 µL of 87 mg/mL DMSO stock, add 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH₂O. Use immediately. | [2][5] |

| DMSO/Corn Oil (Injection) | 0.4 mg/mL (0.92 mM) | Add 50 µL of 8 mg/mL DMSO stock to 950 µL of corn oil and mix evenly. Use immediately. | [2][5] |

Mechanism of Action and Signaling Pathways

This compound is a reversible and ATP-competitive inhibitor of cyclin-dependent kinases.[3] It shows high potency against several key cell cycle regulators.

IC₅₀ Values for CDK Inhibition:

This compound exhibits high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a wide range of other protein kinases.[4] By inhibiting these CDKs, this compound blocks the progression of the cell cycle, primarily inducing a reversible arrest in the G1 and G2 phases.[8] This inhibition of CDK activity prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[8]

Beyond its direct effects on CDKs, this compound has been shown to have other cellular effects, including the induction of autophagy and the modulation of other signaling pathways such as the ERK1/ERK2 MAPK pathway.[4][9]

Caption: this compound inhibits CDK/Cyclin complexes, leading to cell cycle arrest.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound against a specific kinase.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Prepare the kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl₂, ATP, and a substrate).

-

Prepare the recombinant kinase and its specific substrate.

-

-

Assay Procedure:

-

Create a serial dilution of the this compound stock solution in the kinase buffer.

-

In a 96-well plate, add the kinase, the substrate, and the diluted this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of this compound on a cancer cell line.

-

Cell Culture:

-

Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability/Proliferation:

-

Use a suitable assay to measure cell proliferation, such as the MTT, XTT, or CellTiter-Glo assay.

-

Follow the manufacturer's instructions for the chosen assay. This typically involves adding a reagent to the wells, incubating for a period, and then measuring the absorbance or luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the drug concentration.

-

Protocol 3: Solubility Determination by Visual Inspection

This is a basic protocol to visually assess the solubility of this compound in a given solvent.[10]

-

Preparation:

-

Weigh a known amount of this compound (e.g., 1-5 mg) into a clear glass vial.

-

Choose the solvent to be tested (e.g., DMSO, water, ethanol).

-

-

Procedure:

-

Add a small, measured volume of the solvent to the vial to achieve the highest desired concentration.

-

Vortex the mixture for at least 30 seconds.

-

If the compound does not fully dissolve, sonication and gentle warming (if the compound is stable) can be applied.

-

Visually inspect the solution against a light and dark background for any signs of turbidity or undissolved particles. A completely clear solution indicates that the compound is soluble at that concentration.

-

-

Serial Dilution (if necessary):

-

If the compound is not soluble at the initial concentration, perform a serial dilution with the same solvent until a clear solution is obtained.

-

The concentration at which the compound fully dissolves is the determined solubility.

-

Caption: A simple workflow for determining solubility by visual inspection.

References

- 1. This compound | C20H25ClN6O3 | CID 448991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Purvalanol B: A Technical Guide to its Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase targets of Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This document details the quantitative inhibitory data, experimental methodologies for target identification and characterization, and the key signaling pathways affected by this compound.

Executive Summary

This compound is a small molecule inhibitor that primarily targets cyclin-dependent kinases, key regulators of the cell cycle. It exhibits high potency in the nanomolar range against several CDK complexes. Beyond its well-documented effects on CDKs, this compound also engages other important signaling kinases, notably the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2. This multi-targeted profile contributes to its cellular effects, including cell cycle arrest, induction of apoptosis, and autophagy. This guide serves as a technical resource for researchers investigating the mechanism of action and therapeutic potential of this compound.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several key kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Primary Cyclin-Dependent Kinase Targets

| Target Kinase | IC50 (nM) |

| cdc2-cyclin B (CDK1-cyclin B) | 6[1][2] |

| CDK2-cyclin A | 6[1][2] |

| CDK2-cyclin E | 9[1][2] |

| CDK5-p35 | 6[1][2] |

Other Identified Kinase Targets

| Target Kinase | IC50 | Notes |

| p42/p44 MAPK (ERK1/ERK2) | - | Identified as major intracellular targets; inhibition of activity observed in cellular assays.[3][4] |

| P. falciparum Casein Kinase 1 (CK1) | 7.07 µM | Inhibits the growth of a chloroquine-resistant strain of P. falciparum.[1] |

Note: this compound is reported to be highly selective for CDKs, with IC50 values greater than 10,000 nM for a range of other protein kinases.[3][5]

Experimental Protocols

This section details the methodologies employed to identify and characterize the kinase targets of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the determination of IC50 values for this compound against purified kinase enzymes.

Objective: To measure the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin A)

-

Kinase substrate (e.g., Histone H1)

-

This compound (dissolved in DMSO)

-

ATP (at a concentration close to the Km of the kinase)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[6]

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[6]

-

Multi-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the kinase and substrate to the wells of the multi-well plate.

-

Add the different concentrations of this compound to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[6]

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Affinity Chromatography for Target Identification

This method is used to identify cellular proteins that physically interact with this compound.

Objective: To isolate and identify the cellular binding partners of this compound.

Materials:

-

EAH Sepharose™ 4B beads[2]

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)[2]

-

Cell lysate

-

Wash buffers

-

Elution buffer

-

SDS-PAGE gels

-

Mass spectrometer for protein identification

Procedure:

-

Immobilization of this compound:

-

Affinity Pull-down:

-

Elution and Identification:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry.[5]

-

Signaling Pathways and Cellular Effects

This compound exerts its cellular effects by modulating several key signaling pathways.

Cell Cycle Regulation

As a potent inhibitor of CDKs, this compound directly impacts cell cycle progression. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[4][8]

Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

MAPK Signaling Pathway

This compound has been shown to inhibit the p42/p44 MAPK (ERK1/ERK2) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The anti-proliferative effects of this compound are, in part, mediated through the inhibition of this pathway.[3][4]

Caption: this compound inhibits the ERK1/2 signaling pathway.

Induction of Apoptosis and Autophagy

This compound can induce programmed cell death (apoptosis) and autophagy in cancer cells. This is linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] The related compound, Purvalanol A, has been shown to activate the p53 pathway and modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[9][10]

References

- 1. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. mdpi.com [mdpi.com]

- 8. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purvalanol A Exerts Anti-Hepatocellular Carcinoma Activity by Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Biological Activity of Purvalanol B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol B is a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the 2,6,9-trisubstituted purine family, it has emerged as a critical tool in cell biology research and a potential lead compound in the development of novel therapeutics for proliferative disorders.[3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, effects on cellular processes, and detailed experimental protocols.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of several key cyclin-dependent kinases.[2] Its primary mode of action involves binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates, which are essential for cell cycle progression.[4] In addition to its well-characterized effects on CDKs, this compound has also been shown to interact with and inhibit other protein kinases, such as the p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/ERK2.[3] This broader kinase inhibitory profile contributes to its potent anti-proliferative properties.[3]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against various cyclin-dependent kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency in the nanomolar range for specific CDK-cyclin complexes.

| Target Kinase | Cyclin Partner | IC50 (nM) | Assay Type |

| cdc2 (CDK1) | Cyclin B | 6 | Cell-free assay |

| CDK2 | Cyclin A | 6 | Cell-free assay |

| CDK2 | Cyclin E | 9 | Cell-free assay |

| CDK5 | p35 | 6 | Cell-free assay |

Data sourced from multiple suppliers and research articles.[1][2]

This compound exhibits high selectivity for CDKs, with reported IC50 values greater than 10,000 nM for a range of other protein kinases.[2]

Biological Activities and Cellular Effects

This compound elicits a range of biological effects on cells, primarily stemming from its inhibition of cell cycle machinery. These effects include cell cycle arrest, induction of programmed cell death (apoptosis), and autophagy.

Cell Cycle Arrest

A hallmark of CDK inhibition by this compound is the induction of cell cycle arrest. Treatment of various cell lines with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents cells from entering mitosis, thereby halting proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[4][5] The apoptotic cascade initiated by this compound is multifaceted and can be triggered through various mechanisms:

-

Mitochondria-Mediated Apoptosis: this compound can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6]

-

Caspase Activation: The induction of apoptosis by this compound is caspase-dependent, leading to the activation of executioner caspases such as caspase-3 and caspase-7, and subsequent cleavage of downstream targets like PARP.[6][7]

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound can alter the expression of pro- and anti-apoptotic members of the Bcl-2 protein family, tipping the balance towards cell death.[4]

-

Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR), which, when prolonged, can trigger apoptosis.[4][5]

Induction of Autophagy

In addition to apoptosis, this compound has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components.[5] This process is often linked to the ER stress response triggered by the compound.[4][5] The interplay between this compound-induced autophagy and apoptosis is complex and may be cell-type and context-dependent, with autophagy potentially acting as a survival mechanism in some scenarios.[5]

Signaling Pathways Affected by this compound

The biological effects of this compound are a direct consequence of its impact on critical cellular signaling pathways.

Caption: this compound inhibits CDK complexes, leading to cell cycle arrest.

Caption: this compound induces apoptosis and autophagy through multiple signaling pathways.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the biological activity of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of this compound against a specific CDK-cyclin complex.

Materials:

-

Recombinant CDK/cyclin enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., Histone H1)

-

[γ-³²P]ATP or fluorescent ATP analog

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound dilution (or DMSO for control).

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: A generalized workflow for determining kinase inhibition.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.[6][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (or DMSO) for the desired duration.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful and selective inhibitor of cyclin-dependent kinases with significant anti-proliferative activity. Its ability to induce cell cycle arrest, apoptosis, and autophagy makes it an invaluable tool for studying these fundamental cellular processes. The detailed information and protocols provided in this guide are intended to support researchers in utilizing this compound to its full potential in both basic research and drug discovery efforts. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Purvalanol B: A Technical Guide for Use as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purvalanol B is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a valuable chemical probe for studying the roles of these essential cell cycle regulators. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its use in key experimental assays. The information presented herein is intended to equip researchers with the knowledge required to effectively utilize this compound as a tool to investigate CDK-mediated signaling pathways in various biological contexts, particularly in cancer research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. Chemical probes that can selectively inhibit specific CDKs are indispensable tools for dissecting their complex biological functions and for validating them as drug targets.

This compound, a 2,6,9-trisubstituted purine derivative, has emerged as a highly selective and potent ATP-competitive inhibitor of several CDKs. Its ability to readily penetrate cell membranes allows for its use in both biochemical and cell-based assays. This guide will detail the technical aspects of using this compound as a chemical probe.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of CDKs. This reversible inhibition prevents the phosphorylation of CDK substrates, which are crucial for cell cycle progression. The primary targets of this compound are the CDK1, CDK2, and CDK5 complexes.[1] By inhibiting these kinases, this compound effectively blocks cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis in many cancer cell lines.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against various kinases and in cellular assays.

Table 1: Biochemical Activity of this compound against Cyclin-Dependent Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| cdc2-cyclin B (CDK1) | 6 | [3][4] |

| CDK2-cyclin A | 6 | [3][4] |

| CDK2-cyclin E | 9 | [3][4] |

| CDK5-p35 | 6 | [3][4] |

| CDK4 | Negligible inhibition | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value | Reference(s) |

| Chinese hamster lung fibroblast (CCL39) | Growth Inhibition (GI50) | 2.5 µM | [2] |

Table 3: Selectivity of this compound

| Kinase Family | Activity | Reference(s) |

| Other protein kinases | IC50 > 10,000 nM | [1][3] |

Signaling Pathways

This compound primarily impacts the cell cycle signaling pathway through its inhibition of key CDKs. This intervention leads to downstream effects, including the induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Kinase Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the IC50 of this compound against a specific CDK in a cell-free system.

Materials:

-

Purified active CDK/cyclin complex

-

Specific peptide substrate for the kinase

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

This compound dilution or vehicle (DMSO)

-

Kinase/cyclin complex

-

Peptide substrate

-

-

Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop Reaction and Detection:

-

Using ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Using Radiolabeled ATP: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the GI50 or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle following this compound treatment.[2][3][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[5][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-